molecular formula C12H16O B3045781 Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- CAS No. 113710-83-1

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-

Cat. No.: B3045781
CAS No.: 113710-83-1
M. Wt: 176.25 g/mol
InChI Key: XVSVGIRMJVHKHM-UHFFFAOYSA-N
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Description

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- (C₁₂H₁₆O) is a methyl-substituted derivative of isobenzofuran. Its structure consists of a fused benzene and furan ring system, with four methyl groups attached to the 1- and 3-positions of the dihydrofuran moiety.

Properties

IUPAC Name

1,1,3,3-tetramethyl-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVGIRMJVHKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476785
Record name Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113710-83-1
Record name Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be achieved through several methods. One common approach involves the reduction of phthalic acid or its esters to form 1,2-bis(hydroxyalkyl)benzenes, which are then cyclized to form the isobenzofuran ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to achieve high yields. The process may include steps such as catalytic hydrogenation, cyclization, and methylation, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives using oxidizing agents such as molecular oxygen or hydrogen peroxide in subcritical water.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products Formed:

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Dihydroisobenzofuran derivatives.

    Substitution: Halogenated or nitro-substituted isobenzofuran derivatives.

Scientific Research Applications

Chemistry

Isobenzofuran derivatives are utilized as building blocks in organic synthesis. They serve as intermediates in the preparation of complex organic molecules and are involved in Diels-Alder reactions:

  • Diels-Alder Reactions : These reactions are crucial for synthesizing cyclic compounds from diene and dienophile interactions. Isobenzofuran acts as a diene due to its conjugated double bond system.

Biology

Research has highlighted the potential biological activities of Isobenzofuran derivatives:

  • Antioxidant Properties : Studies indicate that these compounds exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Isobenzofuran derivatives have been investigated for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.

Medicine

The compound is being explored for its therapeutic potential:

  • Anti-inflammatory Effects : Preliminary studies suggest that Isobenzofuran may possess anti-inflammatory properties that could be harnessed in treating inflammatory diseases.
  • Anticancer Research : The compound's biological activity has led to investigations into its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Industrial Applications

In industry, Isobenzofuran is used in the production of specialty chemicals and materials:

  • Chemical Manufacturing : It serves as a precursor for synthesizing various functionalized compounds that find applications in pharmaceuticals and agrochemicals.
  • Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding blocks for organic synthesisUsed in Diels-Alder reactions
BiologyAntioxidant and antimicrobial agentsDemonstrates significant biological activity
MedicinePotential anti-inflammatory and anticancer agentInduces apoptosis in cancer cells
IndustryPrecursor for specialty chemicalsUtilized in pharmaceuticals and material science

Case Study 1: Antioxidant Activity

A study published in Organic Letters demonstrated that Isobenzofuran derivatives exhibit strong antioxidant properties through radical scavenging assays. The results indicated a significant reduction in oxidative stress markers when tested on cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted by Nagoya Institute of Technology explored the antimicrobial effects of Isobenzofuran derivatives against various bacterial strains. The findings revealed that these compounds inhibited bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Case Study 3: Synthesis of Complex Organic Molecules

A recent publication highlighted the use of Isobenzofuran as a key intermediate in synthesizing polycyclic aromatic compounds. The study illustrated efficient synthetic pathways utilizing this compound to achieve high yields of desired products .

Mechanism of Action

The mechanism of action of isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular enzymes, and modulate signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1,3-Diphenylisobenzofuran (C₂₀H₁₄O)

  • Structure : Features phenyl groups at the 1- and 3-positions instead of methyl groups .
  • Key Properties: Molecular weight: 270.32 g/mol Formation enthalpy (ΔfH°gas): 48.4 ± 2.4 kcal/mol . Reactivity: Acts as a dienophile in Diels-Alder reactions due to electron-deficient aromatic system .
  • Applications : Used in photochemical studies and as a singlet oxygen trap .
  • Safety : Classified as hazardous due to flammability, toxicity, and aquatic environmental risks .

1,1,3,3-Tetrafluoro-1,3-dihydro-isobenzofuran (C₈H₄F₄O)

  • Structure : Fluorine atoms replace methyl groups, enhancing electronegativity .
  • Key Properties: Molecular weight: 192.11 g/mol Boiling point: Not reported, but fluorination likely lowers boiling point compared to methyl analogs.
  • Reactivity : Fluorine substituents increase stability against oxidation but reduce nucleophilic aromatic substitution activity.

5-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (C₉H₁₀O₃)

  • Structure : A saturated derivative with a methyl group and two ketone functionalities .
  • Key Properties :
    • Molecular weight: 166.17 g/mol
    • Boiling point: 306.7°C (estimated) .
  • Applications : Used as an epoxy resin hardener (e.g., methyltetrahydrophthalic anhydride) .
  • Reactivity : Anhydride group enables reactivity with amines and alcohols, common in polymer chemistry .

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- (C₈H₈O₃)

  • Structure : Fully saturated isobenzofuran core with two ketone groups .
  • Key Properties: Molecular weight: 152.15 g/mol Synonyms: Carbic anhydride; used in organic synthesis as a dienophile .
  • Reactivity : Participates in cycloaddition reactions due to strained bicyclic system .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1,3-Dihydro-1,1,3,3-tetramethylisobenzofuran C₁₂H₁₆O ~168.25 (calculated) Four methyl groups Potential electronic applications -
1,3-Diphenylisobenzofuran C₂₀H₁₄O 270.32 Phenyl groups Diels-Alder dienophile; photochemical studies
1,1,3,3-Tetrafluoro derivative C₈H₄F₄O 192.11 Fluorine atoms High electronegativity; stable
5-Methyltetrahydroisobenzofurandione C₉H₁₀O₃ 166.17 Methyl, anhydride Epoxy resin hardener
Carbic anhydride C₈H₈O₃ 152.15 None (saturated) Cycloaddition reactions

Structural and Functional Implications

  • Electron-Donating vs.
  • Saturation Effects : Fully saturated analogs (e.g., tetrahydro derivatives) exhibit reduced aromaticity, favoring reactions like nucleophilic acyl substitution .
  • Applications : While diphenyl and anhydride derivatives have established industrial uses, the tetramethyl compound may find niche roles in catalysis or materials science due to its steric and electronic profile.

Biological Activity

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- (CAS No. 113710-83-1) is a heterocyclic organic compound characterized by its unique structure featuring four methyl groups attached to the dihydroisobenzofuran ring. Its chemical formula is C13H18O. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Antioxidant Properties

Research indicates that isobenzofuran derivatives exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that compounds derived from isobenzofuran can scavenge free radicals effectively .

Antimicrobial Activity

Isobenzofuran derivatives have been evaluated for their antimicrobial properties. In particular, studies have demonstrated that certain substituted isobenzofurans possess inhibitory effects against a range of bacterial and fungal strains. For instance, the introduction of specific functional groups has enhanced their efficacy against pathogens.

Anti-inflammatory and Anticancer Activities

The anti-inflammatory potential of isobenzofuran compounds has been explored through various in vitro and in vivo studies. These compounds have shown promise in reducing inflammation markers and mediators. Furthermore, anticancer activities have been reported, with some derivatives demonstrating cytotoxic effects on cancer cell lines. The underlying mechanisms often involve modulation of signaling pathways related to cell proliferation and apoptosis .

Tyrosinase Inhibition

Recent studies have highlighted the role of isobenzofuran-1(3H)-ones as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-related disorders such as hyperpigmentation. Certain derivatives of isobenzofuran have shown potent inhibitory effects on tyrosinase activity, making them candidates for cosmetic applications .

Study 1: Evaluation of Antioxidant Activity

In a study assessing the antioxidant properties of various isobenzofuran derivatives, it was found that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. The study utilized DPPH radical scavenging assays to quantify antioxidant capacity across different concentrations.

CompoundIC50 (µM)
Compound A12.5
Compound B25.0
Compound C5.0

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of substituted isobenzofurans demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
Compound D15
Compound E20
Compound F10

Study 3: Tyrosinase Inhibition

In a molecular docking study evaluating the interaction between isobenzofuran derivatives and tyrosinase, it was revealed that specific substitutions led to enhanced binding affinity.

CompoundBinding Energy (kcal/mol)
Compound G-7.5
Compound H-9.0
Compound I-6.8

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-dihydro-1,1,3,3-tetramethylisobenzofuran, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A widely used approach involves cyclization reactions of substituted precursors. For example, n-BuLi in THF at −78 °C can initiate deprotonation, followed by quenching with electrophiles to form the dihydrofuran core (similar to Scheme 4 in ). Grignard or organometallic reagents may introduce methyl groups at the 1,3-positions. Key factors include:

  • Temperature control (−78 °C to reflux) to prevent side reactions.
  • Use of anhydrous solvents (e.g., THF, CH₂Cl₂) to avoid hydrolysis.
  • Catalysts like AgCN for cyanide substitution ().
    • Data Table :
StepReagents/ConditionsPurposeYield Range
Cyclizationn-BuLi, THF, −78 °CCore formation60–75%
MethylationMeMgBr, THF, RTMethyl group addition70–85%
PurificationColumn chromatography (hexane:EtOAc)Isolation≥95% purity

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) and furan ring vibrations (1600–1700 cm⁻¹). Compare with NIST/Coblentz reference spectra ( ).
  • ¹H/¹³C NMR : Look for methyl group signals (δ 1.2–1.5 ppm for CH₃) and furan protons (δ 6.5–7.5 ppm). Use DEPT-135 to confirm quaternary carbons.
  • X-ray Crystallography : Resolve bond-length alternation in the furan ring (e.g., 1.361 Å vs. 1.431 Å in related structures, ).

Advanced Research Questions

Q. How do electronic structure calculations align with experimental data for the tetramethyl-substituted isobenzofuran system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond lengths and electron distribution. Compare computational results with X-ray data ():

  • Contradiction Analysis : If computational models suggest uniform bond lengths but crystallography shows alternation (polyene character), revise basis sets or include solvent effects.
    • Data Table :
ParameterX-ray ()DFT CalculationDiscrepancy
C-C (short)1.361 Å1.373 Å+0.012 Å
C-C (long)1.431 Å1.418 Å−0.013 Å

Q. What strategies resolve contradictions in reactivity data during Diels-Alder reactions with this compound?

  • Methodological Answer : Reactivity discrepancies (e.g., regioselectivity or yield variations) may arise from steric hindrance from tetramethyl groups. Mitigation strategies:

  • Use bulky dienophiles (e.g., maleic anhydride) to reduce steric clash.
  • Optimize solvent polarity (e.g., toluene vs. DMF) to modulate transition-state stabilization ( ).
    • Case Study : Over 60 Diels-Alder adducts of 1,3-diphenylisobenzofuran are structurally characterized ( ), but tetramethyl substitution requires tailored dienophiles.

Q. How can researchers design assays to evaluate the antioxidant potential of this compound?

  • Methodological Answer : Adapt protocols from Pestacin (a related dihydroisobenzofuran, ):

  • DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ values).
  • Cellular Antioxidant Activity (CAA) : Use HepG2 cells with DCFH-DA probe.
  • Controls : Include ascorbic acid and Trolox for benchmarking.
    • Data Table :
Assay TypeProtocolKey ParametersReference Compound
DPPH0.1 mM compound in ethanol, 30 min incubationAbsorbance at 517 nmIC₅₀ = 12 µM (Pestacin)
CAA10 µM compound, 1 h incubationFluorescence (485/535 nm)Trolox (EC₅₀ = 8 µM)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Reactant of Route 2
Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-

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